molecular formula C6H2F3IN2S B11831357 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole

3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole

Cat. No.: B11831357
M. Wt: 318.06 g/mol
InChI Key: SVBNXHVVNZTTPL-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole is a heterocyclic compound that features both iodine and trifluoromethyl groups This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the lithiation of the 5-position followed by trapping with electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity, possibly using continuous flow techniques to control the concentration and avoid precipitation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 3 serves as an excellent leaving group, enabling nucleophilic substitution reactions. For example:

  • Cross-Coupling Reactions : The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig) to introduce aryl, alkyl, or heteroaryl groups. A study demonstrated that replacing iodine with aryl boronic acids under Suzuki conditions yields 3-aryl derivatives.

  • Direct Substitution : Reaction with nucleophiles like amines or thiols under basic conditions replaces iodine, forming new carbon-nitrogen or carbon-sulfur bonds .

Key Data:

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-pyrazole60–75%
AminationNH₃/EtOH, reflux3-Amino-pyrazole55%

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions on the pyrazole ring:

  • Nitration/Sulfonation : Occurs preferentially at the electron-rich positions ortho or para to the trifluoromethyl group.

  • Halogenation : Bromine or chlorine can be introduced at position 4 or 2 of the pyrazole ring under mild conditions.

Example Reaction Pathway:

  • Bromination of the pyrazole core using N-bromosuccinimide (NBS) in acetic acid yields 4-bromo derivatives.

Heterocyclic Ring Functionalization

The thiophene moiety in the fused ring system undergoes reactions typical of aromatic heterocycles:

  • Oxidation : Treatment with hydrogen peroxide or m-CPBA oxidizes the thiophene sulfur to a sulfoxide or sulfone .

  • Cycloaddition : The thieno-pyrazole core participates in Diels-Alder reactions with dienophiles like maleic anhydride.

Trifluoromethyl Group Reactivity

  • Acidity : The NH proton in the pyrazole ring becomes more acidic (predicted pKa ~9.73) , facilitating deprotonation and subsequent alkylation or acylation.

  • Electronic Effects : Enhances electrophilic substitution rates at specific ring positions.

Reductive Transformations

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative, altering the compound’s planarity and electronic properties.

Scientific Research Applications

Antiparasitic Activity

One of the most promising applications of 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole is its potential as an antiparasitic agent. Research indicates that derivatives of pyrazole compounds exhibit significant activity against parasites responsible for diseases such as leishmaniasis and Chagas disease.

  • Case Study : A study evaluated a series of trifluoromethylated pyrazole derivatives against Leishmania amazonensis and Trypanosoma cruzi. The results demonstrated that compounds with bulky groups at specific positions exhibited enhanced antiparasitic effects. Notably, modifications leading to the inclusion of the thiosemicarbazone nucleus yielded compounds with improved efficacy against these pathogens .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research into various pyrazole derivatives has shown that modifications can lead to potent antimicrobial agents.

  • Case Study : In a study involving the synthesis of novel pyrazole derivatives, several compounds demonstrated significant growth inhibition against bacterial strains. The incorporation of trifluoromethyl groups was found to enhance the antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Studies have indicated that variations in substituents at specific positions on the pyrazole ring can significantly influence biological activity.

Substituent PositionEffect on Activity
Para positionIncreased antiparasitic effects
3-positionEnhanced trypanocidal activity with specific groups

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. For example, pyrazole derivatives have been shown to induce apoptosis in certain cell lines by affecting the cell cycle and activating specific proteins .

Comparison with Similar Compounds

Biological Activity

3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a thieno[3,2-c]pyrazole moiety, has been associated with various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 2086684-92-4
  • Molecular Formula : C6H2F3IN2S
  • Molecular Weight : 318.06 g/mol

Antioxidant Activity

Research indicates that thieno[3,2-c]pyrazole compounds exhibit antioxidant properties. A study assessed the effects of these compounds on erythrocytes exposed to toxic substances like 4-nonylphenol in African catfish (Clarias gariepinus). The results showed that the thieno[3,2-c]pyrazole derivatives significantly reduced erythrocyte malformations compared to controls, indicating their potential as protective agents against oxidative stress .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied. It has been reported that these compounds can inhibit various cancer-related pathways. For instance, thieno[3,2-c]pyrazole derivatives demonstrated inhibitory effects on BRAF(V600E) and Aurora-A kinase, which are critical targets in cancer therapy . In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

Anti-inflammatory Activity

Thieno[3,2-c]pyrazole derivatives also exhibit anti-inflammatory effects. They have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in cell culture models. This suggests their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[3,2-c]pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their pharmacological properties. For example:

Substituent Biological Activity Reference
TrifluoromethylIncreased potency against cancer cells
Iodo groupEnhanced binding affinity to targets
CarboxamideImproved anti-inflammatory activity

Case Studies

  • Erythrocyte Protection Study :
    • A study evaluated the protective effects of thieno[3,2-c]pyrazole against oxidative damage in fish erythrocytes.
    • Results indicated a marked reduction in cell damage when treated with thieno[3,2-c]pyrazole derivatives compared to untreated controls.
    • Altered erythrocytes %: Control (1 ± 0.3), 4-Nonylphenol (40.3 ± 4.87), Thieno compound (12 ± 1.03) .
  • Anticancer Efficacy :
    • In vitro assays demonstrated that thieno[3,2-c]pyrazole compounds could significantly inhibit proliferation in breast cancer cell lines.
    • The combination of these compounds with standard chemotherapy agents showed a synergistic effect, enhancing overall cytotoxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole, and what key reaction conditions are required?

The synthesis typically involves halogenation and functionalization of pyrazole cores. For example:

  • Step 1 : React a brominated pyrazole precursor (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylation agents like trifluoromethyl chloride under controlled temperature (50–80°C) to introduce the CF₃ group .
  • Step 2 : Iodination via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 0–25°C .
  • Purification : Column chromatography with ethyl acetate/n-hexane gradients (1:20 to 1:5) yields pure product .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The CF₃ group enhances:

  • Lipophilicity : Increases membrane permeability, as seen in factor Xa inhibitors where CF₃ improves bioavailability .
  • Metabolic Stability : Reduces oxidative degradation due to strong C-F bonds, a trend observed in fluorinated pharmaceuticals .
  • Electron-Withdrawing Effects : Polarizes the pyrazole ring, altering reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) and CF₃-induced deshielding .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
  • X-ray Crystallography : Resolve structural ambiguities, particularly iodine and CF₃ spatial arrangements .

Advanced Research Questions

Q. How can contradictory data on reactivity in cross-coupling reactions be resolved?

Contradictions often arise from solvent/base choices or competing side reactions. Methodological solutions include:

  • Solvent Screening : Test polar (DMF) vs. nonpolar (toluene) solvents to optimize coupling efficiency .
  • Catalyst Tuning : Use Pd(PPh₃)₄ for Sonogashira reactions or Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
  • In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction timelines .

Q. What strategies optimize synthetic yields of derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Use microwave-assisted reactions to rapidly screen conditions (e.g., 80°C, 30 min for alkylation) .
  • Protecting Groups : Temporarily mask reactive sites (e.g., ethoxyethyl groups) during iodination to prevent byproducts .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions .

Q. How can computational modeling predict the biological activity of this compound?

  • Docking Simulations : Map the compound’s interaction with targets (e.g., factor Xa’s S1/S4 pockets) using PDB structures .
  • QSAR Models : Corrogate CF₃’s electrostatic contributions to binding affinity using Hammett constants (σₚ ≈ 0.54 for CF₃) .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments to guide derivatization .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for similar derivatives?

Discrepancies may stem from:

  • Stereoelectronic Effects : Minor substituent changes (e.g., CF₃ vs. CH₃) alter binding modes in enzyme pockets .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC₅₀ vs. Ki) .
  • Purity Issues : HPLC thresholds (<95% purity) significantly impact activity; always validate with orthogonal methods (e.g., NMR) .

Properties

Molecular Formula

C6H2F3IN2S

Molecular Weight

318.06 g/mol

IUPAC Name

3-iodo-5-(trifluoromethyl)-2H-thieno[3,2-c]pyrazole

InChI

InChI=1S/C6H2F3IN2S/c7-6(8,9)3-1-2-4(13-3)5(10)12-11-2/h1H,(H,11,12)

InChI Key

SVBNXHVVNZTTPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C(NN=C21)I)C(F)(F)F

Origin of Product

United States

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